Pent-4-ynoyl chloride

Catalog No.
S732566
CAS No.
55183-44-3
M.F
C5H5ClO
M. Wt
116.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-4-ynoyl chloride

CAS Number

55183-44-3

Product Name

Pent-4-ynoyl chloride

IUPAC Name

pent-4-ynoyl chloride

Molecular Formula

C5H5ClO

Molecular Weight

116.54 g/mol

InChI

InChI=1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2

InChI Key

ASAWAIQNAGKJFT-UHFFFAOYSA-N

SMILES

C#CCCC(=O)Cl

Canonical SMILES

C#CCCC(=O)Cl

Pent-4-ynoyl chloride, with the molecular formula C5_5H5_5ClO, is a reactive organic compound characterized by the presence of a carbon-carbon triple bond and an acyl chloride functional group. This compound is classified as a flammable liquid and vapor, and it poses significant hazards including severe skin burns and eye damage upon contact. It is often utilized in organic synthesis due to its reactivity, particularly in the formation of various chemical derivatives .

  • Click chemistry: The alkyne group readily participates in click reactions, a powerful tool for efficient and selective coupling of various molecular fragments. This allows researchers to build complex molecules with precise control over their structure and functionality .
  • Cyclization reactions: The alkyne and acyl chloride functionalities can participate in intramolecular cyclization reactions, leading to the formation of cyclic compounds with diverse ring structures. This approach is valuable for synthesizing complex natural products and drug candidates .
  • Functional group transformations: The acyl chloride group can be readily transformed into various other functional groups, such as amides, esters, or alcohols, by nucleophilic substitution reactions. This versatility allows researchers to introduce diverse functionalities into their target molecules .

Material Science

The unique properties of pent-4-ynoyl chloride hold promise for applications in material science research.

  • Polymer synthesis: The alkyne functionality can be used as a crosslinking agent in the synthesis of polymers. This can lead to the development of materials with improved mechanical strength, thermal stability, and other desirable properties .
  • Self-assembling materials: The combination of the alkyne and acyl chloride groups can be used to design molecules that can self-assemble into well-defined nanostructures. These nanostructures have potential applications in various fields, including electronics, photonics, and drug delivery .

  • Nucleophilic Substitution: The acyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Addition Reactions: The triple bond in pent-4-ynoyl chloride can engage in addition reactions with hydrogen halides or other electrophiles, forming more saturated compounds.
  • Rearrangement Reactions: Under specific conditions, pent-4-ynoyl chloride may also participate in rearrangement reactions that can yield different structural isomers.

These reactions highlight the compound's versatility and utility in synthetic organic chemistry .

Pent-4-ynoyl chloride can be synthesized through various methods:

  • From 4-Pentynoic Acid: The acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
  • Via Alkylation of Acetylene Derivatives: Starting from simple alkynes, such as 1-butyne, alkylation with suitable electrophiles followed by chlorination can yield pent-4-ynoyl chloride.
  • Using Carbonylation Reactions: Transition metal-catalyzed carbonylation of terminal alkynes can also produce acyl chlorides.

These methods showcase the compound's accessibility for research and industrial applications.

Pent-4-ynoyl chloride has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Protecting Group in Organic Chemistry: The compound can be utilized as a protecting group for amines during multi-step synthesis processes due to its ability to be cleaved under mild conditions .
  • Material Science: It may find applications in polymer chemistry where reactive sites are needed for further modifications.

The diverse utility of pent-4-ynoyl chloride underscores its importance in synthetic organic chemistry .

Interaction studies involving pent-4-ynoyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have demonstrated how this compound reacts with primary and secondary amines to form amides effectively. Additionally, its interactions with alcohols yield esters, which are crucial for various synthetic pathways. Understanding these interactions helps chemists design more efficient synthetic routes for complex molecules .

Pent-4-ynoyl chloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-Pentenoyl ChlorideC5_5H7_7ClO0.95Contains a double bond instead of a triple bond
3-Pentynoic AcidC5_5H8_8O0.85Has a carboxylic acid functional group
Butyryl ChlorideC4_4H7_7ClO0.81Shorter carbon chain; lacks a triple bond
Propanoyl ChlorideC3_3H5_5ClO0.81Smaller carbon chain; simpler structure
Hexanoyl ChlorideC6_6H11_11ClO0.81Longer carbon chain; similar acyl chloride nature

Pent-4-ynoyl chloride is unique due to its specific combination of a terminal alkyne and an acyl chloride functionality, which allows it to participate in distinctive chemical transformations not readily available to other similar compounds .

XLogP3

1.3

Wikipedia

Pent-4-ynoyl chloride

Dates

Modify: 2023-08-15

Explore Compound Types